4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline
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Overview
Description
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is a compound that features a triazole ring and a pyrimidine ring connected via an ether linkage to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled using a suitable linker, such as an ether linkage, under basic conditions.
Attachment of the Aniline Moiety: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-Nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is unique due to its combined triazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
943313-32-4 |
---|---|
Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-9-1-3-10(4-2-9)19-11-5-6-15-12(17-11)18-8-14-7-16-18/h1-8H,13H2 |
InChI Key |
NHIOQVIEQSGHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)N3C=NC=N3 |
Origin of Product |
United States |
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